![molecular formula C15H22N2O2S B2503220 N-méthyl-2-pivalamido-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide CAS No. 892981-25-8](/img/structure/B2503220.png)
N-méthyl-2-pivalamido-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.41. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Ces composés présentent un large éventail d'effets biologiques et physiologiques, tels que des activités anti-inflammatoires, antipsychotiques, antiarythmiques, anxiolytiques, antifongiques, antioxydantes, de modulation des récepteurs aux œstrogènes, antimitotiques, antimicrobiennes, d'inhibition des kinases et anticancéreuses .
- Les dérivés du thiophène ont démontré une activité antimicrobienne. Ils peuvent être utiles pour lutter contre les infections bactériennes, fongiques et virales .
- Certains composés thiophéniques, y compris la variante N-méthyl, présentent des propriétés analgésiques et anti-inflammatoires .
- Les thiophènes ont été étudiés pour leurs effets antitumoraux. Les chercheurs explorent leur capacité à inhiber la croissance et la métastase des cellules cancéreuses .
- Les dérivés du thiophène trouvent des applications en science des matériaux. Par exemple, ils sont utilisés dans la fabrication de diodes électroluminescentes (LED) .
Chimie Médicinale
Propriétés Antimicrobiennes
Effets Analgésiques et Anti-inflammatoires
Activité Antitumorale
Applications en Science des Matériaux
Inhibition de la Corrosion
Orientations Futures
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Analyse Biochimique
Biochemical Properties
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can modulate various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been found to bind to specific receptors on the cell surface, altering their signaling pathways and leading to changes in cellular responses.
Cellular Effects
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. This, in turn, affects cellular metabolism, including the production and utilization of energy. Moreover, N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been reported to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with various biomolecules at the molecular level. The compound binds to specific enzymes and receptors, leading to changes in their activity and function. For instance, it can inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby modulating cell signaling pathways. Additionally, N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity and changes in its effects on cells. Long-term studies have also indicated that prolonged exposure to N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can lead to toxic or adverse effects, including cellular damage and organ toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in energy production, leading to changes in ATP levels and cellular energy balance. Additionally, N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can modulate the activity of enzymes involved in lipid and carbohydrate metabolism, further influencing cellular function .
Transport and Distribution
The transport and distribution of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, with certain tissues or cell types exhibiting higher concentrations and greater responsiveness. Additionally, the interaction of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with transporters and binding proteins can influence its accumulation and clearance from the body .
Subcellular Localization
The subcellular localization of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals or post-translational modifications may direct the compound to particular subcellular locations, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can influence its interactions with biomolecules and its overall impact on cellular function .
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEWUGNOLBBJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

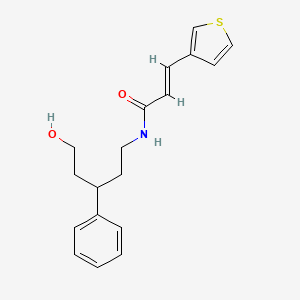

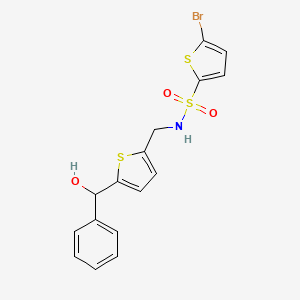
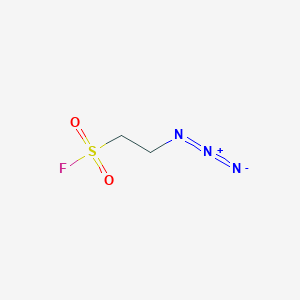
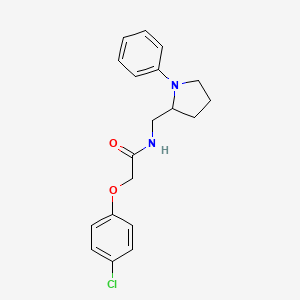
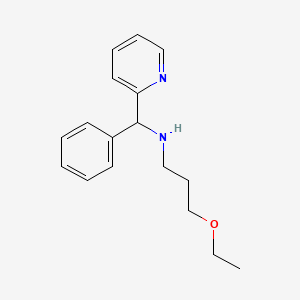
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)


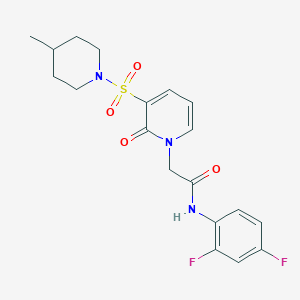
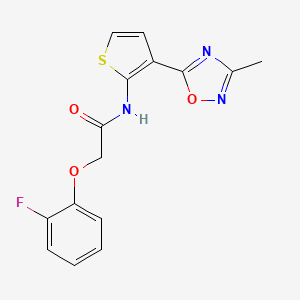
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
